molecular formula C11H13FN2 B1294615 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine CAS No. 343-90-8

1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine

Cat. No. B1294615
Key on ui cas rn: 343-90-8
M. Wt: 192.23 g/mol
InChI Key: QNCNSISRJMCGPK-UHFFFAOYSA-N
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Patent
US04283336

Procedure details

A mixture of 38 g of 3-dimethylaminomethyl-5-fluoroindole (0.198 mole; cf. Hoffman et al. J. Heterocyclic Chem. 2, 298 (1965); of the 5-fluorogramine therein) in 500 ml of methanol was prepared. Then a solution of 25.7 g of KCN (0.396 mole) in 50 ml of water was added, with stirring. The stirred mixture was cooled to 20° C. and 34.6 ml of methyl iodide (0.556 mole) was added over a 20 minute period. The mixture was then stirred at about 20° C. for 16 hours. The solvent was removed by evaporation and the residue was partitioned between ether and water. The ether portion was washed with water, 5% HCl, saturated NaHCO3 solution, water, and brine, dried over MgSO4 and evaporated to leave a liquid residue. This residue was distilled at reduced pressure in a Kugelrohr apparatus. The fraction distilling at 134°-140° C. and 0.3 to 0.1 Torr was collected and crystallized from ethyl acetate-petroleum ether, mp 58°-59°, yield 5.3 g (44%).
Quantity
38 g
Type
reactant
Reaction Step One
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
25.7 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
34.6 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CN([CH2:4][C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([F:14])[CH:12]=2)[NH:7][CH:6]=1)C.[C-:15]#[N:16].[K+].CI>CO.O>[F:14][C:11]1[CH:12]=[C:13]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:4][C:15]#[N:16] |f:1.2|

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
CN(C)CC1=CNC2=CC=C(C=C12)F
Step Two
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CC1=CNC2=C1C=C(C=C2)F
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
25.7 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
34.6 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was then stirred at about 20° C. for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ether and water
WASH
Type
WASH
Details
The ether portion was washed with water, 5% HCl, saturated NaHCO3 solution, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave a liquid residue
DISTILLATION
Type
DISTILLATION
Details
This residue was distilled at reduced pressure in a Kugelrohr apparatus
DISTILLATION
Type
DISTILLATION
Details
The fraction distilling at 134°-140° C.
CUSTOM
Type
CUSTOM
Details
0.3 to 0.1 Torr was collected
CUSTOM
Type
CUSTOM
Details
crystallized from ethyl acetate-petroleum ether, mp 58°-59°, yield 5.3 g (44%)

Outcomes

Product
Name
Type
Smiles
FC=1C=C2C(=CNC2=CC1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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